molecular formula C31H37I2NO11 B1668028 Budiodarone tartrate CAS No. 478941-93-4

Budiodarone tartrate

Numéro de catalogue: B1668028
Numéro CAS: 478941-93-4
Poids moléculaire: 853.4 g/mol
Clé InChI: CAMFTHAPYYLIIG-YRSVLNEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le tartrate de budiodarone subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Le tartrate de budiodarone a plusieurs applications en recherche scientifique, notamment :

5. Mécanisme d'action

Le tartrate de budiodarone exerce ses effets en inhibant les canaux potassiques, sodiques et calciques dans les myocytes cardiaques. Cette inhibition conduit à une diminution de l'efflux des ions potassium, sodium et calcium, ce qui prolonge la période réfractaire et réduit la probabilité d'arythmies . Les cibles moléculaires comprennent divers canaux ioniques et les voies impliquées sont liées à la régulation des potentiels d'action cardiaques .

Applications De Recherche Scientifique

Management of Atrial Fibrillation

Atrial fibrillation is one of the most common arrhythmias, affecting millions worldwide. Budiodarone tartrate has shown significant promise in reducing the burden of atrial fibrillation:

  • Dosing and Efficacy : Clinical trials have administered budiodarone in doses ranging from 200 mg to 800 mg twice daily. Notably, doses of 400 mg and 600 mg have demonstrated reductions in atrial fibrillation burden by 54% and 75%, respectively .
  • Long-term Effects : Studies indicate that the cardiac effects of budiodarone may persist even after discontinuation, suggesting potential benefits in cardiac remodeling and ion channel functionality .

Safety Profile

Budiodarone's safety profile appears to be superior to that of amiodarone, with fewer reported adverse effects related to hepatic, pulmonary, and thyroid functions. This is particularly relevant for patients who are refractory to other antiarrhythmic therapies .

Preliminary Trials

In a randomized controlled trial involving patients with paroxysmal atrial fibrillation, budiodarone was administered at varying doses (200 mg, 400 mg, and 600 mg). The results indicated a dose-dependent reduction in atrial tachycardia/atrial fibrillation burden (AT/AFB), with significant improvements observed at higher doses compared to placebo .

Dose (mg BID) Reduction in AFB Statistical Significance
200Not significant-
40054%p = 0.01
60074%p = 0.001

Long-term Studies

The FDA has approved two key studies focusing on budiodarone's effectiveness for managing symptomatic non-permanent atrial fibrillation. The first study involves long-term dose titration guided by wearable monitoring devices to assess safety and efficacy over time .

Comparaison Avec Des Composés Similaires

Le tartrate de budiodarone est similaire à l'amiodarone mais a une demi-vie plus courte et moins d'effets secondaires. La présence d'une chaîne latérale d'acétate de sec-butyle en position 2 du fragment benzofurane permet un métabolisme plus rapide et une toxicité réduite . D'autres composés similaires incluent :

Le tartrate de budiodarone se distingue par son inhibition équilibrée de plusieurs canaux ioniques et son potentiel pour moins d'effets indésirables .

Activité Biologique

Budiodarone tartrate (ATI-2042) is a novel antiarrhythmic agent that has garnered attention due to its unique pharmacological profile and potential advantages over traditional therapies such as amiodarone. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and ongoing research.

Budiodarone is structurally similar to amiodarone but possesses a sec-butyl acetate side chain that alters its pharmacokinetics, resulting in a shorter half-life (approximately 7 hours) compared to amiodarone's 35-68 days. This modification allows for a faster onset of action and potentially fewer side effects due to reduced accumulation in the body .

Mechanisms of Action:

  • Ion Channel Modulation: Budiodarone exhibits mixed ion channel blocking properties:
    • Potassium Channels: Inhibition leads to decreased potassium efflux during the refractory period, prolonging action potential duration.
    • Sodium Channels: Blocking sodium influx reduces depolarization rates, stabilizing cardiac membranes.
    • Calcium Channels: Decreased calcium influx results in reduced intracellular calcium levels, which can mitigate excessive cardiac contractility .

Summary of Clinical Trials

Several clinical studies have evaluated the efficacy of budiodarone in managing atrial fibrillation (AF). Notably, a randomized trial assessed three doses (200 mg, 400 mg, and 600 mg bid) over a 12-week period in patients with paroxysmal AF. The results indicated significant reductions in atrial tachycardia/atrial fibrillation burden (AT/AFB) with higher doses:

Dose (mg bid)Median Reduction in AFB (%)p-value
200Not significantN/A
40054%0.01
60074%0.001

The dose-response relationship was statistically significant (p < 0.001), demonstrating that higher doses correlate with greater reductions in AF episodes and duration .

Case Studies

A preliminary assessment involving six women with varying AF burdens indicated that all doses of budiodarone significantly reduced AFB from baseline:

Dose (mg bid)Mean AFB (%) BaselineMean AFB (%) Post-Treatment
20020.3 ± 14.65.2 ± 4.2
40020.3 ± 14.65.2 ± 5.2
60020.3 ± 14.62.8 ± 3.4
80020.3 ± 14.61.5 ± 0.5

These findings suggest that even at lower doses, budiodarone effectively reduces AF burden, with significant statistical support for higher doses .

Safety Profile

Budiodarone's safety profile appears favorable compared to amiodarone, which is associated with various toxicities (e.g., hepatic, pulmonary). Preliminary studies suggest that budiodarone may have fewer adverse effects due to its shorter half-life and reduced systemic accumulation . The ongoing Phase III trials are designed to further evaluate its safety and efficacy in larger populations.

Future Directions

Recent agreements between the FDA and biopharma company XYRA indicate plans for further investigations into budiodarone's effectiveness in managing symptomatic non-permanent AFib through two key studies: an open-label long-term dose titration study and a double-blind randomized controlled trial involving wearable monitoring devices . These studies aim to solidify budiodarone's role as a potential first-line therapy for AF patients.

Propriétés

Numéro CAS

478941-93-4

Formule moléculaire

C31H37I2NO11

Poids moléculaire

853.4 g/mol

Nom IUPAC

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C27H31I2NO5.C4H6O6/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1

Clé InChI

CAMFTHAPYYLIIG-YRSVLNEHSA-N

SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O

SMILES isomérique

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES canonique

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Budiodarone tartrate
Reactant of Route 2
Budiodarone tartrate
Reactant of Route 3
Budiodarone tartrate
Reactant of Route 4
Budiodarone tartrate
Reactant of Route 5
Budiodarone tartrate
Reactant of Route 6
Budiodarone tartrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.